
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s appearance and odor may also be described.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves describing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this analysis.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions. The compound’s reactivity and stability may also be discussed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity, and types of reactions the compound undergoes.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Derivatives : Pero, Babiarz-Tracy, and Fondy (1977) synthesized derivatives of 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one, discussing their structure-activity relationships, including chemical structure, alkylating ability, toxicity, and antitumor effects (Pero, Babiarz-Tracy, & Fondy, 1977).
- Photocyclization Studies : Košmrlj and Šket (2007) investigated the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, including 2-chloro-2-fluoro derivatives, leading to the formation of 3-fluoroflavones (Košmrlj & Šket, 2007).
- Crystal Growth and Characterization : Meenatchi et al. (2015) conducted a study on the crystal growth and characterization of a related compound, 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, examining its structural and thermal properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Chemical Reactions and Properties
- Heck Reaction Involvement : Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, a compound closely related to the one , demonstrating its reactivity and potential in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
- Gas-Phase Pyrolysis : Volchkov, Lipkind, and Nefedov (2019) studied the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes, providing insight into the thermal behavior and reaction pathways of similar fluorinated and chlorinated compounds (Volchkov, Lipkind, & Nefedov, 2019).
Pharmaceutical and Biological Research
- Antibacterial Activity : Dickens et al. (1991) synthesized and evaluated the biological activity of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan+++-1-one, a compound with structural similarities, showing specific activity against anaerobic bacteria (Dickens et al., 1991).
Materials Science
- Refractive Index Studies : Chavan and Gop (2016) conducted a study on the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvents, analyzing parameters such as molar refraction and internal pressure, which could be relevant to materials research involving related compounds (Chavan & Gop, 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be included.
Zukünftige Richtungen
This could include potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult a reliable scientific database or literature. If you have access to a university library, they can often provide access to these resources. You can also use online databases like PubChem, ChemSpider, and others. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKRXIBIHJVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



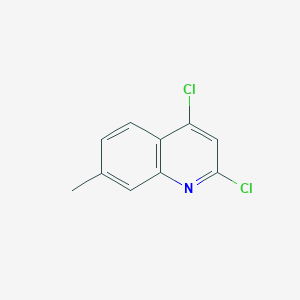
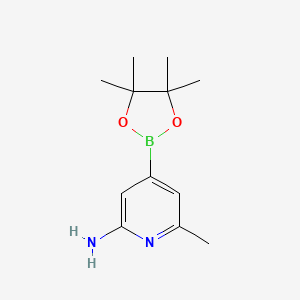
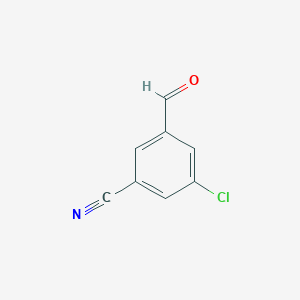

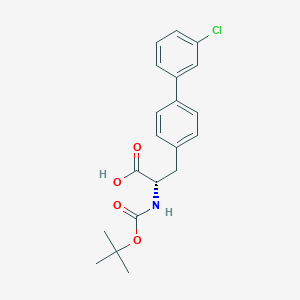

![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
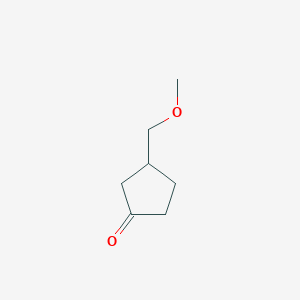
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
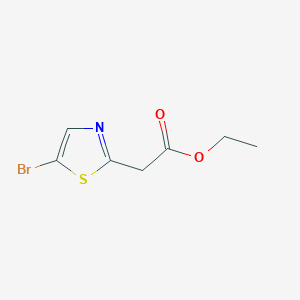
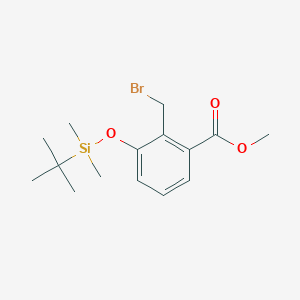
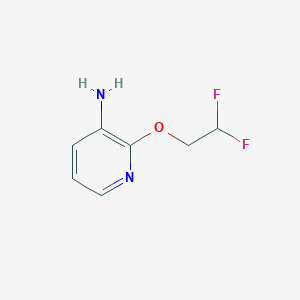

![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)